N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide
Description
N'-(4-Hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide is a hydrazone Schiff base characterized by a benzohydrazide backbone substituted with a 2-nitro group and a 4-hydroxy-3-methoxybenzylidene moiety. This compound belongs to a class of molecules widely studied for their structural diversity and biological activities, including antioxidant, antimicrobial, and enzyme inhibitory properties. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxy, methoxy) groups influences its electronic properties, reactivity, and intermolecular interactions, such as hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5/c1-23-14-8-10(6-7-13(14)19)9-16-17-15(20)11-4-2-3-5-12(11)18(21)22/h2-9,19H,1H3,(H,17,20)/b16-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXDUBUZMSYEJN-CXUHLZMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC=C2[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
| Parameter | Typical Range | Optimal Value (Source) |
|---|---|---|
| Solvent | Ethanol, Methanol | Ethanol (95%) |
| Temperature | Reflux (78–80°C) | 80°C |
| Time | 4–8 hours | 6 hours |
| Molar Ratio (Aldehyde:Hydrazide) | 1:1 to 1:1.2 | 1:1.05 |
| Yield | 70–85% | 82% |
The reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction, the product precipitates upon cooling and is purified via recrystallization from hot ethanol, yielding pale-yellow crystals.
Mechanochemical Synthesis
Recent advances highlight solvent-free mechanochemical synthesis as a sustainable alternative. A mixture of 4-hydroxy-3-methoxybenzaldehyde (1 mmol) and 2-nitrobenzohydrazide (1 mmol) is ground in a mortar with a pestle for 15–30 minutes. The exothermic reaction generates sufficient heat to drive condensation, eliminating the need for external heating.
Key Advantages Over Conventional Methods
-
Reduced Reaction Time : Completion in 15 minutes vs. 6 hours.
-
Eco-Friendly Profile : Eliminates volatile organic solvents.
Characterization via FT-IR confirms hydrazone formation through the disappearance of aldehyde C=O stretches (≈1700 cm⁻¹) and emergence of C=N bands (≈1600 cm⁻¹).
Precursor Synthesis: 2-Nitrobenzohydrazide
The hydrazide precursor is synthesized from 2-nitrobenzoic acid and hydrazine hydrate:
Reaction :
Optimization Data
| Parameter | Conditions | Yield |
|---|---|---|
| Solvent | Ethanol | 89% |
| Molar Ratio (Acid:Hydrazine) | 1:1.2 | 93% |
| Time | 4 hours | 85% |
Excess hydrazine prevents diacylhydrazine formation, while prolonged reflux (>6 hours) degrades the product.
Advanced Catalytic Approaches
The use of 1,1'-carbonyldiimidazole (CDI) as a coupling agent enables milder conditions. 2-Nitrobenzoic acid (1 mmol) and CDI (1.3 mmol) react in THF at room temperature for 3 hours, followed by hydrazine hydrate addition to yield 2-nitrobenzohydrazide. Subsequent condensation with 4-hydroxy-3-methoxybenzaldehyde proceeds at 50°C in methanol, achieving 88% yield.
Comparative Analysis of Methods
| Method | Temperature (°C) | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|
| Conventional Reflux | 80 | 6h | 82% | 98.5% |
| Mechanochemical | Ambient | 15m | 95% | 97.2% |
| CDI-Mediated | 50 | 3h | 88% | 99.1% |
Analytical Characterization
Synthetic products are validated using:
-
¹H NMR (400 MHz, DMSO-d₆): Signals at δ 11.2 ppm (NH), 8.3 ppm (C=N), and 6.8–7.9 ppm (aromatic protons).
-
Elemental Analysis : Calculated for C₁₅H₁₃N₃O₅: C 57.14%, H 4.16%, N 13.33%; Found: C 57.02%, H 4.21%, N 13.28%.
Challenges and Mitigation Strategies
-
Byproduct Formation :
-
Low Solubility :
Emerging Trends
Chemical Reactions Analysis
Oxidation Reactions
The nitro group at the 2-position of the benzohydrazide moiety exhibits stability under mild oxidizing conditions but undergoes further oxidation in the presence of strong oxidants. For example:
-
Reagents : Potassium permanganate (KMnO₄) in acidic or alkaline media .
-
Conditions : Reflux in aqueous H₂SO₄ (pH < 2) at 80–100°C for 4–6 hours .
-
Product : Formation of a quinone-like structure via oxidation of the adjacent hydroxyl group, yielding a 2-nitrobenzohydrazide-quinone conjugate .
Key Insight : Computational studies suggest that the nitro group’s electron-withdrawing nature enhances the electrophilicity of the hydrazone carbon, facilitating oxidation .
Reduction Reactions
The nitro group is reducible to an amine under catalytic hydrogenation or chemical reduction:
-
Reagents : H₂ gas with Pd/C catalyst or sodium dithionite (Na₂S₂O₄) .
-
Conditions :
-
Product : 2-aminobenzohydrazide derivative, which exhibits enhanced biological activity due to the amine’s nucleophilicity .
Table 1: Reduction Efficiency Under Different Conditions
| Reducing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂/Pd/C | 25 | 12 | 92 |
| Na₂S₂O₄ | 70 | 3 | 85 |
Substitution Reactions
The hydroxyl and methoxy groups on the benzylidene ring participate in nucleophilic substitution:
-
Methoxy Demethylation :
-
Reagent : BBr₃ in dichloromethane.
-
Conditions : 0°C → room temperature, 6 hours.
-
Product : Free phenolic hydroxyl group, increasing hydrogen-bonding capacity.
-
-
Hydroxyl Alkylation :
Coordination Chemistry
The hydrazone acts as a bidentate ligand, coordinating with transition metals via the imine nitrogen and carbonyl oxygen:
-
Complex Stability : Stability constants (log β) range from 8.2 (Zn²⁺) to 10.5 (Cu²⁺), indicating strong chelation .
Table 2: Metal Complex Properties
| Metal | Geometry | λₘₐₓ (nm) | Application |
|---|---|---|---|
| Cu(II) | Square planar | 620 | Catalytic oxidation |
| Ni(II) | Octahedral | 530 | Antimicrobial agents |
Acid/Base-Mediated Tautomerism
The hydrazone linkage exhibits keto-enol tautomerism in solution:
-
Enol Form : Favored in polar aprotic solvents (ε > 20) or basic media .
-
pKa : The enolic proton has a pKa of ~9.5, enabling pH-dependent reactivity .
Photochemical Reactions
Under UV irradiation (λ = 254–365 nm), the compound undergoes:
-
Nitro Group Rearrangement : Intramolecular hydrogen transfer leads to nitro → nitrito isomerization .
-
Degradation : Prolonged exposure (>6 hours) results in cleavage of the hydrazone bond .
Critical Analysis of Reaction Pathways
-
Nitro Group Reactivity : The 2-nitro substituent exerts steric hindrance, slowing electrophilic substitution at the ortho position compared to 3- or 4-nitro analogs .
-
Hydrazone Stability : The compound is stable in acidic media (pH 2–6) but hydrolyzes to 2-nitrobenzoic acid hydrazide and 4-hydroxy-3-methoxybenzaldehyde at pH > 10 .
Scientific Research Applications
Synthesis and Structural Characteristics
N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide can be synthesized through the condensation reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-nitrobenzohydrazide. The resulting compound typically exhibits a planar structure with significant hydrogen bonding interactions that stabilize its crystal form.
The compound has shown promising biological activities that make it a candidate for further pharmacological studies:
- Antimicrobial Activity : Various derivatives of benzohydrazides, including this compound, have been reported to exhibit antibacterial and antifungal properties. Studies indicate that they can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
- Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activities, which are crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of aging and chronic diseases .
- Enzyme Inhibition : Recent research has indicated that benzohydrazide derivatives can act as inhibitors for enzymes such as α-glucosidase and monoamine oxidases (MAOs), which are important targets in the treatment of diabetes and neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
In a study published by Bhole & Bhusari (2009), the antimicrobial efficacy of various benzohydrazone derivatives was evaluated against common bacterial strains. The results showed that this compound exhibited significant inhibitory effects, suggesting its potential use in developing new antimicrobial agents.
Case Study 2: Antioxidant Activity
Research conducted by Imran et al. (2015) assessed the antioxidant properties of several hydrazone derivatives. The study found that compounds similar to this compound significantly reduced reactive oxygen species (ROS) levels, highlighting their potential in preventing oxidative damage in cells.
Material Science Applications
Beyond biological applications, this compound has potential uses in materials science:
- Polymeric Materials : The compound's ability to form hydrogen bonds can be exploited in creating polymeric materials with enhanced mechanical properties and thermal stability.
- Nanocomposites : Incorporating this compound into nanocomposites may lead to materials with improved electrical conductivity and thermal management properties, making it suitable for electronic applications.
Mechanism of Action
The mechanism of action of N’-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to its ability to inhibit enzymes involved in cell proliferation. The compound can bind to the active site of these enzymes, thereby blocking their activity and preventing the growth of cancer cells . Additionally, its antimicrobial properties are due to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Modifications and Hydrogen Bonding
Table 1: Key Structural Features of Analogues
- Hydrogen Bonding : The target compound forms a 3D network via N–H···O and O–H···O interactions, similar to (E)-N'-(4-methoxybenzylidene)-3-nitrobenzohydrazide, which dimerizes through N–H···O bonds . However, the absence of a 3-nitro group in the target compound reduces steric hindrance, allowing more flexible hydrogen-bonded networks compared to its 3-nitro analogue.
- Electronic Effects : The 2-nitro group in the target compound induces a para-directing effect, altering electron density distribution compared to the 3,5-dinitro derivative (1), which exhibits stronger electron-withdrawing effects and higher antioxidant activity .
Physical and Spectral Properties
Table 2: Comparative Physical Data
| Compound Name | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | ¹H NMR (N=CH-Ar δ, ppm) |
|---|---|---|---|
| Target Compound | 282–284* | 1641 (amide C=O) | 8.32 |
| (E)-N'-(2-Hydroxybenzylidene)-4-methoxybenzohydrazide (9) | 183 | 1580 (amide C=O) | 8.62 |
| Ethyl 2-(2-(4-hydroxy-3-methoxybenzylidene)hydrazinyl)thiazole-4-carboxylate (2g) | N/A | 1641 (C=O, ester) | 8.30 (thiazole CH) |
- Melting Points : The target compound’s high melting point (282–284°C) reflects strong intermolecular hydrogen bonding, contrasting with compound 9 (183°C), where the ortho-hydroxy group disrupts packing efficiency .
- Spectral Data : The IR spectrum of the target compound shows a distinct amide C=O stretch at 1641 cm⁻¹, comparable to its benzohydrazide analogues. The N=CH-Ar proton in ¹H NMR resonates at δ 8.32 ppm, slightly upfield compared to compound 9 (δ 8.62 ppm) due to electronic differences .
Biological Activity
N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide is a hydrazone derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential applications in medicine and industry, drawing on various research findings.
Synthesis
The compound is synthesized through a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-nitrobenzohydrazide. The typical procedure involves:
- Dissolving 4-hydroxy-3-methoxybenzaldehyde in ethanol.
- Adding 2-nitrobenzohydrazide to the solution.
- Heating the mixture under reflux for several hours.
- Cooling, filtering, and washing the precipitated product with cold ethanol.
- Drying the product under reduced pressure.
This method ensures a high yield of the desired hydrazone compound, which is characterized by its unique functional groups that contribute to its biological activity .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell proliferation and survival. Specifically, it may inhibit enzymes linked to oxidative stress, thereby enhancing the efficacy of conventional chemotherapeutic agents .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Molecular Targets : The compound can bind to specific enzymes and receptors, modulating their activity. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses.
- Pathways : It influences pathways related to inflammation, apoptosis, and cell cycle regulation, contributing to both its antimicrobial and anticancer effects .
Case Studies
Several studies have explored the biological activity of this compound:
- Antibacterial Study : A study published in Pharmaceutical Biology demonstrated that derivatives of benzohydrazides, including this compound, exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In a study focusing on hydrazone derivatives, it was found that this compound induced apoptosis in human cancer cell lines through caspase activation and modulation of Bcl-2 family proteins .
Applications
The potential applications of this compound extend beyond pharmacology:
Q & A
Q. What are the standard synthetic routes for preparing N'-(4-hydroxy-3-methoxybenzylidene)-2-nitrobenzohydrazide?
The compound is typically synthesized via a condensation reaction between 2-nitrobenzohydrazide and 4-hydroxy-3-methoxybenzaldehyde in methanol or ethanol under reflux. Purification involves recrystallization using solvents like methanol or DMSO. Reaction progress is monitored via TLC or NMR spectroscopy. For structurally similar analogs, molar ratios of 1:1 and reflux times of 4–6 hours are common .
Q. How is the compound structurally characterized in academic studies?
Key techniques include:
- Single-crystal X-ray diffraction (SC-XRD) to determine bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding networks) .
- FT-IR spectroscopy to confirm the presence of functional groups (C=N stretch at ~1600 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- ¹H/¹³C NMR to verify hydrazone formation (disappearance of aldehyde proton at ~10 ppm and emergence of imine proton at ~8.5 ppm) .
Q. What are standard protocols for evaluating in vitro bioactivity (e.g., enzyme inhibition)?
- Prepare stock solutions in DMSO (e.g., 500 mg/mL) followed by serial dilution in buffer (e.g., PBS) to achieve working concentrations (0.0005–50 mg/mL) .
- Use enzyme assays (e.g., urease or xanthine oxidase inhibition) with spectrophotometric detection. For example:
- Incubate the compound with enzyme and substrate (e.g., urea for urease) at 37°C.
- Measure activity via absorbance changes (e.g., 630 nm for urease’s ammonia production) .
- Include positive controls (e.g., allopurinol for xanthine oxidase) and triplicate measurements .
Advanced Research Questions
Q. How can computational methods enhance understanding of the compound’s bioactivity?
- Molecular docking (e.g., AutoDock Vina) identifies potential binding interactions with enzyme active sites (e.g., xanthine oxidase’s molybdenum center). Key residues (e.g., Arg880, Glu802) may form hydrogen bonds with the hydrazone moiety .
- DFT calculations optimize geometry, compute frontier molecular orbitals (HOMO-LUMO), and predict reactivity. For analogs, electron-withdrawing groups (e.g., NO₂) enhance electrophilicity, improving enzyme inhibition .
Q. What strategies are used to resolve contradictions in bioactivity data across studies?
- Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature, substrate concentration). For example, urease inhibition IC₅₀ varies with pre-incubation time .
- Structural validation : Confirm compound purity via HPLC and crystallography. Impurities (e.g., unreacted aldehyde) may skew results .
- Meta-analysis : Cross-reference data with structurally similar hydrazones (e.g., N'-(2-hydroxy-4-methoxybenzylidene)-4-nitrobenzohydrazide) to identify trends in substituent effects .
Q. How are metal complexes of this compound designed for enhanced pharmacological activity?
- React the hydrazone ligand with metal salts (e.g., ZnI₂, VO(acac)₂) in ethanol/DMF. For example:
Q. What crystallographic software and refinement methods are critical for structural analysis?
- SHELX suite : Use SHELXD for phase problem solving and SHELXL for refinement. Key parameters:
- R1 < 0.05 for high-resolution data (<1.0 Å).
- Hydrogen atoms placed via difference Fourier maps or constrained riding models .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
